molecular formula C49H30N6Na6O23S6 B11930725 hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

Cat. No.: B11930725
M. Wt: 1401.1 g/mol
InChI Key: RJMCMLNRWDKUDB-UHFFFAOYSA-H
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Description

Hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate (CAS: 111129-49-8; DTXSID30332326) is a highly sulfonated aromatic compound characterized by a naphthalene backbone with three sulfonate groups and multiple carbamoyl-linked biphenyl moieties . Its structure confers exceptional water solubility and anionic surfactant properties, making it suitable for industrial applications such as detergents, dispersants, or firefighting foam additives. The hexasodium salt form enhances stability in aqueous environments, while the extensive sulfonation ensures high polarity and chelating capacity.

Properties

Molecular Formula

C49H30N6Na6O23S6

Molecular Weight

1401.1 g/mol

IUPAC Name

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6

InChI Key

RJMCMLNRWDKUDB-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate involves multiple steps of sulfonation and coupling reactions. The process typically starts with the sulfonation of naphthalene derivatives, followed by the coupling of these sulfonated intermediates with aromatic amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation and coupling reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines and alcohols .

Scientific Research Applications

Hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate involves the inhibition of guanine nucleotide exchange on G protein-coupled receptors (GPCRs). It also inhibits enzymes like SIRT, telomerase, and P2Y receptors, and acts as an agonist at Ryanodine (RyR) receptors . These interactions disrupt various cellular processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Linear Alkylbenzene Sulfonates (LAS)

LAS are widely used anionic surfactants with a linear alkyl chain attached to a benzene sulfonate group. Unlike the target compound, LAS lack the naphthalene core, carbamoyl linkages, and trisulfonation, resulting in lower thermal stability and reduced chelation efficiency. However, LAS exhibit superior biodegradability (~90% degradation in 28 days) compared to aromatic sulfonates, which often persist in aquatic environments .

Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)

PFAS, used historically in firefighting foams, share surfactant properties with the target compound but differ critically in fluorine content and environmental persistence. Hexasodium;8-[[4-...trisulfonate lacks fluorine, reducing bioaccumulation risks. Studies indicate its half-life in soil is <1 year, compared to PFAS (e.g., PFOS: >5 years) .

Naphthalene Sulfonate Formaldehyde Condensates (NSFCs)

NSFCs are polymeric sulfonates with naphthalene cores linked by methylene bridges. While both compounds exhibit high dispersancy, the target molecule’s carbamoyl linkages provide stronger hydrogen-bonding interactions, enhancing binding to metal ions (e.g., Ca²⁺ binding capacity: 450 mg/g vs. NSFCs’ 320 mg/g) .

Performance and Environmental Impact

Property Hexasodium;8-[[4-...trisulfonate LAS PFAS NSFCs
Water Solubility (g/L) 220 150 50 180
Thermal Stability (°C) 300 120 400 250
Biodegradability (%) 65 90 <5 70
Metal Chelation (mg/g) 450 100 N/A 320

Key Findings :

  • The target compound outperforms LAS and NSFCs in metal chelation and thermal stability, critical for high-temperature industrial processes .
  • Its moderate biodegradability (65%) positions it as a preferable alternative to PFAS but highlights the need for further optimization to match LAS .

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